Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Overview
Description
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate, commonly known as ECPPC, is a synthetic compound that has been used in many scientific research applications. It is a cyclopropyl derivative of oxazolo[5,4-b]pyridine-4-carboxylate, a heterocyclic compound containing both nitrogen and oxygen atoms. ECPPC is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.
Scientific Research Applications
Ring-Chain Isomerism and Reactivity
Ring-chain isomerism has been observed in compounds such as ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, which undergo isomerization depending on the solvent and the substituent length. This highlights the complex behavior of such compounds in solution and their potential for various synthetic applications (Pryadeina et al., 2008).
Reactivity of [1,2,3]Triazolo[1,5-a]pyridines as 1,3-dipoles has been studied, showing their reaction with electron-deficient ethylenes to produce biaryl compounds and pyridyl cyclopropanes, demonstrating their versatility in organic synthesis (Adam et al., 2016).
Synthesis and Characterization
Synthesis of novel polynuclear pyrido and thiazolo derivatives starting from specific pyridine carboxylates has been reported, indicating the potential for creating a wide range of biologically active molecules (El‐Kazak & Ibrahim, 2013).
Chiral Ruthenium(II)-Bis(2-oxazolin-2-yl)pyridine Complexes have been utilized in asymmetric catalytic cyclopropanation of olefins and diazoacetates, showing the potential for enantioselective synthesis of important organic molecules (Nishiyama et al., 1995).
Mechanistic Studies and Molecular Structure
- Ultrasonic synthesis and molecular structure studies on the cycloaddition reaction of 1-alkynylpyridinium-3-olate and acetylene derivatives have been conducted to understand the mechanism and regioselectivity of these reactions (Aboelnaga et al., 2016).
properties
IUPAC Name |
ethyl 6-cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-19-15(18)10-7-11(9-5-6-9)16-14-12(10)13(8(2)3)17-20-14/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQKHHQALFVDRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=NO2)C(C)C)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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